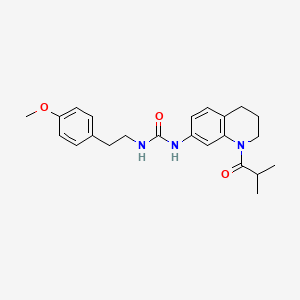

1-(1-异丁酰基-1,2,3,4-四氢喹啉-7-基)-3-(4-甲氧基苯乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

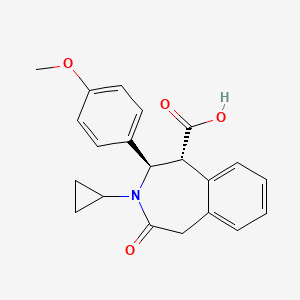

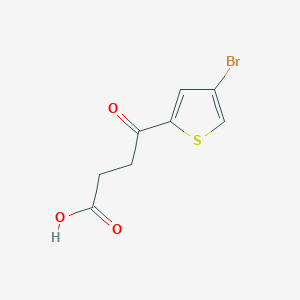

The compound 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a derivative of tetrahydroisoquinoline, which is a structural motif recognized for its pharmacological significance. The urea functionality within this compound suggests potential biological activity, as urea derivatives are often explored for their medicinal properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroisoquinoline derivatives with urea functionalities, indicating the relevance of this class of compounds in therapeutic applications, particularly as antagonists of the TRPM8 channel receptor and as antiprostate cancer agents .

Synthesis Analysis

The synthesis of related 1-(isoquinolin-1-yl)ureas is described in the first paper, where a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile (bromine or iodine monochloride) is used to generate 4-haloisoquinolin-1-yl ureas . This method, under mild conditions, yields the desired products efficiently. Although the specific synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is not detailed, the principles of this synthetic approach could potentially be applied or adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is crucial for their biological activity. The second paper provides insights into the structure-activity relationships of these compounds. It is noted that the presence of the urea function and the tetrahydroisoquinoline system are necessary for activity against the TRPM8 channel receptor. Additionally, the orientation of substituents (trans vs. cis) and the nature of the substituents at the isoquinoline C-1 position (aryl vs. alkyl) significantly influence the potency of these compounds . These findings could be extrapolated to hypothesize about the molecular structure and potential activity of the compound of interest.

Chemical Reactions Analysis

The chemical reactions involving tetrahydroisoquinoline derivatives typically aim to modify the structure to enhance biological activity or selectivity. The Suzuki-Miyaura coupling reaction mentioned in the first paper is an example of a chemical reaction used to diversify the 1-(isoquinolin-1-yl)ureas . This type of reaction could be employed to introduce various substituents into the compound, potentially affecting its physical, chemical, and biological properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea are not provided in the papers, the general properties of tetrahydroisoquinoline derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit properties that allow for interaction with biological targets, such as the TRPM8 channel receptor. The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties, as indicated by the increased activity with electron-withdrawing substituents .

科学研究应用

Synthesis and Biological Evaluation

研究与1-(1-异丁酰基-1,2,3,4-四氢喹啉-7-基)-3-(4-甲氧基苯乙基)脲类似化合物涉及它们的合成和对各种生物活性的评估。例如,已合成并对含有羟基苯基或卤代苯基取代基的新型脲类和双脲类伯喹衍生物进行了抗增殖筛选,针对八种测试的癌细胞系,突显了它们在开发特定癌症治疗方面的潜力(Perković等,2016)。

对人腺苷受体的拮抗活性

已对异喹啉和喹唑啉脲类衍生物,包括与感兴趣化合物相似的结构,进行了研究,以评估它们与人腺苷A(3)受体的结合亲和力。这些研究已经导致了强效拮抗剂的发现,为揭示受体-配体相互作用和潜在开发靶向腺苷受体的治疗剂提供了见解(van Muijlwijk-Koezen et al., 2000)。

荧光标记化合物的开发

该化合物的框架已被用于合成用于生物研究的荧光标记化合物。例如,已合成了6-[6-异丁酰氨基-1,3-二氧代-1H,3H-苯并[de]异喹啉-2-基]-己酸,这是一种具有相关结构的化合物,并连接到各种核苷中,展示了这些化合物在标记和研究核酸和寡核苷酸中的潜力(Singh & Singh, 2006)。

对异喹啉生物碱合成的贡献

所讨论化合物的化学框架对于异喹啉生物碱的合成至关重要。研究详细描述了选择性去甲基化多甲氧基异喹啉的方法,为生产重要的同异吗啡生物碱中间体的高效合成路线提供了途径,这是一类具有重要药理特性的化合物(Brossi et al., 1968)。

TRPM8拮抗剂和抗前列腺癌药物

已确定了含有与感兴趣化合物类似的脲功能团的四氢异喹啉衍生物作为选择性TRPM8(瞬时受体电位Melastatin 8)通道受体拮抗剂。在这类化合物中探索结构活性关系已产生具有潜在应用于治疗前列腺癌的强效拮抗剂,展示了该化合物在药物化学和肿瘤学研究中的相关性(De Petrocellis et al., 2016)。

属性

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c1-16(2)22(27)26-14-4-5-18-8-9-19(15-21(18)26)25-23(28)24-13-12-17-6-10-20(29-3)11-7-17/h6-11,15-16H,4-5,12-14H2,1-3H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQFYLIZPDEVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2503454.png)

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)

![4,7-Dimethyl-2-prop-2-enyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2503476.png)